3-(p-Tolyl)-3-pyrroline

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

3-(p-Tolyl)-3-pyrroline, systematically named 3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole, is a five-membered nitrogen-containing heterocyclic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol. Its structure is characterized by a pyrroline ring, a partially unsaturated pyrrolidine analog with a single double bond, substituted at the 3-position with a para-tolyl (p-tolyl) group.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B8430768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Tolyl)-3-pyrroline
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CCNC2
InChIInChI=1S/C11H13N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-6,12H,7-8H2,1H3
InChIKeyMHTCLHUZDMHGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(p-Tolyl)-3-pyrroline: Chemical Identity, Core Properties, and Procurement Specifications


3-(p-Tolyl)-3-pyrroline, systematically named 3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole, is a five-membered nitrogen-containing heterocyclic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol [1]. Its structure is characterized by a pyrroline ring, a partially unsaturated pyrrolidine analog with a single double bond, substituted at the 3-position with a para-tolyl (p-tolyl) group. This substitution pattern distinguishes it from its N-substituted isomer, 1-(p-tolyl)-3-pyrroline . The compound is a key member of the broader class of 3-aryl-3-pyrrolines, which are recognized as important scaffolds in medicinal chemistry and synthetic organic chemistry [2].

Why 3-(p-Tolyl)-3-pyrroline is Not Interchangeable with Other Pyrroline Derivatives


Scientific and industrial procurement of 3-(p-Tolyl)-3-pyrroline must prioritize its specific substitution pattern. Unlike its regioisomer, 1-(p-tolyl)-3-pyrroline, which is N-substituted, the 3-position aryl substitution on the pyrroline ring dramatically alters its reactivity, physicochemical properties, and potential biological activity . The 3-aryl motif is a crucial pharmacophore in a class of compounds patented for cardiovascular applications, as seen in the broad patent family covering 3-aryl-3-pyrroline derivatives [1]. Generic substitution with an N-substituted pyrroline or a different 3-aryl analog (e.g., 3-phenyl or 3-(4-methoxyphenyl)) cannot guarantee the same synthetic versatility or biological profile. The specific electronic and steric influence of the p-tolyl group at the 3-position is a non-fungible design element for many research applications.

Quantitative Evidence Guide for 3-(p-Tolyl)-3-pyrroline: Differentiation from Key Comparators


Structural Isomerism: 3-(p-Tolyl) vs. 1-(p-Tolyl) Substitution

The most fundamental differentiator is the substitution pattern. 3-(p-Tolyl)-3-pyrroline is a 3-aryl-substituted 3-pyrroline, whereas its key analog, 1-(p-tolyl)-3-pyrroline, is N-substituted. This distinction is critical as it changes the molecule's reactivity profile, hydrogen-bonding capability, and electronic properties . The 3-aryl group in the target compound is directly attached to the carbon of the double bond, whereas the N-substituted isomer has the aryl group on the nitrogen. This alters the nucleophilicity and electrophilicity of the heterocycle.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Cardiovascular Therapeutic Potential: Class-Level Evidence for 3-Aryl-3-pyrrolines

While direct, quantitative biological data for 3-(p-Tolyl)-3-pyrroline is not available in the current search results, a strong class-level inference can be drawn from a key patent (ZA-846141-B) [1]. This patent explicitly claims 3-aryl-3-pyrroline derivatives, a class to which 3-(p-Tolyl)-3-pyrroline belongs, for their surprising cardiovascular efficacy in decompensating cardiac insufficiencies. This indicates that the 3-aryl substitution pattern is a validated pharmacophore for cardiovascular activity, whereas N-substituted analogs or other pyrrolines may lack this specific biological property.

Cardiovascular Research Drug Discovery Pharmacology

Reactivity as a Mechanism-Based Enzyme Inactivator: Class-Level Potential

The 3-aryl-3-pyrroline scaffold, including 3-phenyl-3-pyrroline, has been demonstrated to act as a mechanism-based inactivator of bovine plasma amine oxidase (BPAO) [1]. The presence of the 3-aryl group is crucial for this activity, as 3-pyrroline itself was also found to be an inactivator, but the aryl substitution allows for tuning of potency and selectivity [1]. While specific data for the p-tolyl analog is not provided, the class of 3-aryl-3-pyrrolines is known for this property, which is absent in many other heterocyclic amines.

Enzymology Biochemistry Inhibitor Design

Primary Application Scenarios for 3-(p-Tolyl)-3-pyrroline in Scientific R&D


Cardiovascular Drug Discovery and Lead Optimization

Based on patent evidence for 3-aryl-3-pyrroline derivatives, 3-(p-Tolyl)-3-pyrroline is a compelling scaffold for developing new treatments for cardiac insufficiencies and vascular diseases [1]. Research programs focused on this area should procure this specific compound to explore its efficacy within this established pharmacophore class. The p-tolyl group at the 3-position offers a specific balance of lipophilicity and electronic effects that can be fine-tuned for improved potency or pharmacokinetic properties compared to the parent 3-phenyl analog.

Development of Mechanism-Based Amine Oxidase Inhibitors

As a member of the 3-aryl-3-pyrroline class, this compound is a key reagent for studies on copper-containing amine oxidases (e.g., BPAO, human SSAO/VAP-1) [2]. Its potential to act as a mechanism-based inactivator makes it a valuable tool for probing enzyme mechanism, validating new therapeutic targets, or developing covalent chemical probes. The specific substitution pattern on the aryl ring (p-tolyl) can influence inactivation kinetics, offering an opportunity for structure-activity relationship (SAR) studies.

Synthetic Intermediate for Complex Heterocycles

The 3-pyrroline core is a versatile intermediate in organic synthesis [3]. The specific 3-(p-tolyl) substitution provides a functional handle for further derivatization, including functionalization of the double bond or transformations of the p-tolyl group. Its unique reactivity profile, distinct from N-substituted pyrrolines, makes it essential for accessing specific substituted pyrrolidine or pyrrole derivatives that are otherwise difficult to obtain.

Technical Documentation Hub

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